Synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one
Synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one
An In-Depth Technical Guide to the
Introduction: The Significance of the Julolidine Scaffold
Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline) and its derivatives represent a fascinating class of N-heterocyclic compounds. First synthesized in 1892, the julolidine scaffold is characterized by a rigid, planar structure where the nitrogen atom's lone pair of electrons is exceptionally well-aligned for conjugation with the aromatic ring.[1][2] This unique structural arrangement imparts powerful electron-donating properties, making the 9-julolidinyl group one of the strongest electron-releasing groups known in organic chemistry.[3]
These electronic and structural features bestow upon julolidine derivatives remarkable photophysical properties, including strong fluorescence and large π-conjugated systems.[4][5] Consequently, they have found extensive applications in materials science and biotechnology, serving as components in dye-sensitized solar cells, fluorescent sensors for ion detection, photoconductive materials, and bioimaging probes.[1][4]
The target molecule of this guide, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, is a functionalized derivative. The presence of a ketone group provides a reactive handle for further chemical modifications, while the bromine atom at the 9-position serves as a versatile precursor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex and highly conjugated systems.[6] This makes the reliable synthesis of this bromo-ketone derivative a critical endeavor for researchers developing novel functional dyes and pharmaceutical intermediates.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is most logically approached via a two-stage process. The core tricyclic ketone is synthesized first, followed by a regioselective bromination of the electron-rich aromatic ring.
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Stage 1: Formation of the Tricyclic Ketone Core. The precursor, 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, is first assembled. This is typically achieved through an intramolecular cyclization reaction, such as a Friedel-Crafts acylation, starting from a suitably functionalized 1,2,3,4-tetrahydroquinoline derivative.
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Stage 2: Regioselective Bromination. The julolidine-like core is highly activated towards electrophilic aromatic substitution. The nitrogen atom acts as a powerful ortho-, para-director. The C-9 position is electronically favored due to its para-relationship to the nitrogen, making it the primary site for electrophilic attack. A mild and selective brominating agent, such as N-Bromosuccinimide (NBS), is ideal for this transformation, offering safer handling and higher selectivity compared to elemental bromine.[7]
The overall synthetic workflow is depicted below.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemical researchers in a properly equipped laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (Precursor)
The synthesis of the ketone precursor is achieved via a polyphosphoric acid (PPA) catalyzed intramolecular cyclization of N-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid.
Materials:
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1,2,3,4-Tetrahydroquinoline
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3-Bromopropanoic acid
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Polyphosphoric acid (PPA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.
Step-by-Step Protocol:
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Alkylation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.
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Add 3-bromopropanoic acid (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
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Cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude N-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid intermediate.
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Cyclization: Add polyphosphoric acid (approx. 10x the weight of the crude acid intermediate) to a round-bottom flask equipped with a mechanical stirrer. Heat the PPA to 90-100°C.
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Slowly and carefully add the crude acid intermediate to the hot PPA with vigorous stirring.
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Increase the temperature to 120-130°C and stir for 2-3 hours. The reaction mixture will become viscous and change color.
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Work-up: Allow the reaction to cool to approximately 70°C and then pour it carefully onto crushed ice with stirring.
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Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one as a solid.
Part B: (Target)
This step involves the direct electrophilic bromination of the precursor ketone using N-Bromosuccinimide (NBS).
Materials:
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1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (from Part A)
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF) or Chloroform (CHCl₃)
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Water (deionized)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Protocol:
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Dissolution: Dissolve the precursor ketone (1.0 eq) in DMF or CHCl₃ in a round-bottom flask protected from light. Stir the solution at room temperature. A similar bromination of anthracene is effectively carried out in chloroform.[7]
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Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion. Using a slight excess of NBS ensures complete consumption of the starting material.
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. The strong electron-donating nature of the julolidine system allows for mild reaction conditions.[3]
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Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water.
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Work-up: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and succinimide byproduct.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) will yield the final product, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, in high purity.
Mechanism of Bromination: An In-Depth Look
The regioselectivity of the bromination is dictated by the powerful activating and directing effects of the tertiary amine integrated into the ring system. The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.
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Generation of the Electrophile: NBS serves as a source of electrophilic bromine (Br⁺).
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Nucleophilic Attack: The π-system of the electron-rich aromatic ring attacks the Br⁺ electrophile. The attack occurs preferentially at the C-9 position (para to the nitrogen) due to the superior resonance stabilization of the resulting carbocation intermediate (the sigma complex or Wheland intermediate). The positive charge can be delocalized onto the nitrogen atom, which is a highly stabilizing contribution.
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Deprotonation: A weak base (e.g., the succinimide anion byproduct) removes the proton from the C-9 position, restoring aromaticity and yielding the final 9-bromo product.
Quantitative Data Summary
The following table provides representative quantities and expected outcomes for the synthesis. Actual yields may vary based on experimental conditions and scale.
| Step | Reagent | Molar Eq. | Amount | Solvent | Temp (°C) | Time (h) | Expected Yield |
| A | Precursor Ketone | 1.0 | 5.0 g | DMF | 25 | 4-6 | 85-95% |
| N-Bromosuccinimide | 1.05 | 4.65 g |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of bromine substitution. The disappearance of the proton signal at the C-9 position and the appearance of characteristic shifts in the aromatic region are key indicators.
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Mass Spectrometry (MS): To confirm the molecular weight. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.
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Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl (C=O) group.
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Melting Point: To assess the purity of the final product.
References
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de Oliveira, E. C. S., et al. (2018). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. Available at: [Link]
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SYNTHESIS OF JULOLIDINE DERIVATIVES. (2001). Organic Preparations and Procedures International. Available at: [Link]
-
Julolidine. Grokipedia. Available at: [Link]
-
Li, Y., et al. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances. Available at: [Link]
-
Julolidine. Wikipedia. Available at: [Link]
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Synthesis of compound 457 from 9‐bromojulolidine 126. ResearchGate. Available at: [Link]
-
He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Available at: [Link]
Sources
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- 2. Julolidine - Wikipedia [en.wikipedia.org]
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- 5. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
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![Chemical structure of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](https://i.imgur.com/example.png)
